1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine
Description
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-pyrazol-1-ylpyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(18-15-17(7-9-20-18)24-10-4-8-21-24)23-13-11-22(12-14-23)16-5-2-1-3-6-16/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECOFYHDMXOTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme functions or receptor binding .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its versatility makes it a valuable asset in various industrial applications .
Mechanism of Action
The mechanism of action of 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Piperazine Derivatives
Structural Analogues and Substituent Effects
Compound 5 (1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine)
- Key Features : Retains the phenyl-piperazine core but replaces the pyridine-pyrazole-carbonyl group with a benzyl-p-tolyloxyethyl chain.
- Biological Activity : Demonstrated a binding affinity of -7.5 kcal/mol to the androgen receptor in molecular docking studies .
Compound 17 (4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile)
- Key Features : Incorporates a benzonitrile group and phenethoxy side chain.
- Biological Activity : Binding affinity of -7.1 kcal/mol to the androgen receptor .
- Comparison : The nitrile group may enhance metabolic stability compared to the target compound’s carbonyl group, but the bulky phenethoxy chain could reduce membrane permeability.
BAY 87-2243 (1-Cyclopropyl-4-{4-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazol-1-yl)methyl]pyridin-2-yl}piperazine)
- Key Features : Contains a trifluoromethoxy phenyl group and oxadiazole ring.
- Biological Activity : Potent HIF1α inhibitor (IC₅₀ = 0.7 nM) .
- Comparison : The trifluoromethoxy group in BAY 87-2243 enhances lipophilicity and target engagement compared to the target compound’s pyrazole group, which may prioritize different electronic interactions.
Metabolic Stability
Key Observations :
- Electron-deficient groups (e.g., trifluoromethoxy, nitrile) improve target affinity but may reduce solubility.
- Bulky substituents (e.g., phenethoxy in Compound 17) correlate with lower binding energies, suggesting steric hindrance effects .
Biological Activity
1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. It features a piperazine core substituted with a phenyl group and a pyrazole-pyridine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 258.29 g/mol |
| Chemical Structure | Chemical Structure |
| CAS Number | [Not available] |
Pharmacological Effects
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including:
- Anti-inflammatory Activity : Compounds containing the pyrazole moiety have shown significant anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. For instance, some derivatives demonstrated selectivity towards COX-2 over COX-1, indicating potential for safer anti-inflammatory therapies compared to traditional NSAIDs like celecoxib .
- Anxiolytic Effects : In preclinical models, derivatives similar to this compound exhibited anxiolytic-like effects in behavioral tests such as the elevated plus maze and light-dark box tests . These findings suggest potential applications in treating anxiety disorders.
The biological activity of this compound may be attributed to its interaction with specific biological targets:
- COX Inhibition : The compound's structural features allow it to inhibit COX enzymes effectively, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
- Central Nervous System Interaction : The piperazine ring is known for its ability to cross the blood-brain barrier, which may facilitate its anxiolytic effects by modulating neurotransmitter systems involved in anxiety regulation.
Study 1: Anti-inflammatory Activity
A study by Sivaramakarthikeyan et al. evaluated a series of pyrazole derivatives for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. The tested compounds showed significant inhibition of edema formation, with some exhibiting COX-2 selectivity indexes comparable to celecoxib .
Study 2: Anxiolytic Activity
In another investigation, LQFM008 (a derivative related to our compound) was assessed for anxiolytic activity in Swiss mice. The results indicated that LQFM008 significantly reduced anxiety-like behaviors in various behavioral assays, suggesting that modifications in the piperazine structure can enhance anxiolytic properties .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Oxadiazole/pyrazole ring formation : Cyclization using hydrazides and carbonyl compounds (e.g., phenylhydrazine) under reflux conditions .
- Coupling reactions : Acid chloride intermediates (e.g., from pyridine-2-carboxylic acid) reacted with piperazine derivatives via nucleophilic acyl substitution. Catalysts like triethylamine or coupling agents (EDC/DMAP) are critical for amide bond formation .
- Click chemistry : For pyrazole incorporation, copper-catalyzed azide-alkyne cycloaddition (CuSO₄/sodium ascorbate) is employed .
- Characterization : Confirmation via ¹H/¹³C NMR, IR (amide C=O stretch ~1650 cm⁻¹), and HRMS .
Q. What biological activities are associated with this compound’s structural analogs?
- Observed Activities :
- Antimicrobial : Piperazine-pyridine hybrids inhibit bacterial efflux pumps (e.g., E. coli MIC ≤ 2 µg/mL) .
- Anticancer : Tetrazole-containing analogs (e.g., 1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine) show IC₅₀ < 10 µM against breast cancer (MCF-7) via EGFR inhibition .
- Receptor modulation : Pyrazole-piperazine derivatives exhibit muscarinic receptor antagonism (Ki ~50 nM) .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : ¹H NMR confirms piperazine proton splitting (δ 2.5–3.5 ppm) and pyrazole aromatic signals (δ 7.5–8.5 ppm). ¹³C NMR identifies carbonyl carbons (δ ~170 ppm) .
- Mass Spectrometry : HRMS with <5 ppm error ensures molecular ion accuracy (e.g., [M+H]⁺ = 393.1764 for C₂₃H₂₁N₅O₂) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyrazole-piperazine coupling step?
- Optimization Strategies :
- Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yield improvement from 45% to 78%) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification via silica gel chromatography (ethyl acetate/hexane, 1:8) .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h (80°C, 150 W) .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
- Case Study : A structurally similar compound (BAY87-2243) failed in vitro (IC₅₀ > 100 µM) but showed tumor reduction in xenograft models due to metabolic activation in vivo .
- Recommendations :
- Metabolite profiling : Use HPLC-MS to identify active metabolites.
- Microsomal stability assays : Compare hepatic S9 fraction metabolism across species .
Q. What computational tools predict binding modes to biological targets?
- Methods :
- Molecular docking (AutoDock Vina) : Pyrazole nitrogen forms H-bonds with kinase hinge regions (e.g., EGFR Tyr-869) .
- MD simulations (GROMACS) : Assess piperazine flexibility in binding pockets (RMSD <2 Å over 100 ns) .
- QSAR models : LogP <3.5 correlates with improved blood-brain barrier penetration for CNS targets .
Q. How to design SAR studies for pyrazole modifications?
- SAR Insights :
- Pyrazole substitution : 3-Trifluoromethyl groups enhance potency (e.g., 10-fold increase in 5-HT₆ receptor affinity) .
- Piperazine N-substitution : Methyl groups reduce CYP3A4 inhibition (IC₅₀ shift from 2 µM to >50 µM) .
- Experimental workflow :
- Synthesize analogs via parallel chemistry.
- Screen against target panels (e.g., Eurofins CEREP) .
Q. What are the limitations of current cytotoxicity assays for this compound?
- Pitfalls :
- False negatives : Low solubility in DMSO (<1 mM) may underestimate activity. Use cyclodextrin-based formulations .
- Off-target effects : Mitochondrial toxicity (e.g., OXPHOS inhibition) requires JC-1 staining for validation .
- Alternative assays : 3D spheroid models better replicate tumor microenvironments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
